BenchChemオンラインストアへようこそ!

1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride

Salt Selection Pre-formulation Physicochemical Profiling

1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride (CAS 1158477-91-8) is a heterocyclic building block featuring a 2-piperidin-4-amine substituent on an oxazolo[4,5-b]pyridine core, supplied as the mono-hydrochloride salt (C₁₁H₁₅ClN₄O, MW 254.72 g/mol). Its computed logP is 2.72 and topological polar surface area (TPSA) is 68.18 Ų, positioning it favorably within Lipinski's rule-of-five space for CNS drug-likeness.

Molecular Formula C11H15ClN4O
Molecular Weight 254.71 g/mol
CAS No. 1158477-91-8
Cat. No. B1438459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride
CAS1158477-91-8
Molecular FormulaC11H15ClN4O
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=NC3=C(O2)C=CC=N3.Cl
InChIInChI=1S/C11H14N4O.ClH/c12-8-3-6-15(7-4-8)11-14-10-9(16-11)2-1-5-13-10;/h1-2,5,8H,3-4,6-7,12H2;1H
InChIKeyAQQKYQDAHFSPOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine Hydrochloride (CAS 1158477-91-8): Chemical Identity and Procurement-Relevant Physicochemical Baseline


1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride (CAS 1158477-91-8) is a heterocyclic building block featuring a 2-piperidin-4-amine substituent on an oxazolo[4,5-b]pyridine core, supplied as the mono-hydrochloride salt (C₁₁H₁₅ClN₄O, MW 254.72 g/mol) . Its computed logP is 2.72 and topological polar surface area (TPSA) is 68.18 Ų, positioning it favorably within Lipinski's rule-of-five space for CNS drug-likeness . This compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting kinases and other disease-relevant enzymes [1].

Why 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine Hydrochloride Cannot Be Replaced by Closest Analogs Without Validation


In-class oxazolo[4,5-b]pyridine derivatives bearing piperidine substituents cannot be interchangeably substituted for 1-[1,3]oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride without rigorous re-validation. Even minor structural perturbations—such as salt stoichiometry (mono-HCl vs. di-HCl vs. free base), regioisomeric attachment at the piperidine ring, or introduction of a 5-methyl group on the fused pyridine—shift computed logP by >0.8 units and alter hydrogen-bonding capacity . These changes directly impact solubility, permeability, and target engagement in biological assays, making empirical equivalence impossible to assume . The quantitative evidence below details exactly where these measurable divergences manifest.

Quantitative Differentiation Evidence for 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine Hydrochloride versus Its Closest Chemical Analogs


Mono-Hydrochloride Salt Stoichiometry Confers Distinct Molecular Weight and Hydrogen-Bond Donor Count Versus Free Base and Di-HCl Forms

The mono-hydrochloride salt exhibits a molecular weight of 254.72 g/mol and contributes one hydrogen-bond donor from the protonated amine, whereas the free base (218.26 g/mol) has two neutral amine hydrogen-bond donors and the di-hydrochloride salt (291.17 g/mol) adds a third donor from the second protonated nitrogen [1]. This stoichiometric difference directly alters solid-state stability, hygroscopicity, and the number of hydrogen-bond donors available for target engagement—a critical factor for medicinal chemistry campaigns requiring a defined counterion stoichiometry [1].

Salt Selection Pre-formulation Physicochemical Profiling

LogP of 2.72 Distinguishes the Hydrochloride from the Free Base (LogP 1.92), Impacting Predicted Membrane Permeability and CNS Multiparameter Optimization (MPO) Scores

The computed logP of the hydrochloride salt is 2.72, a full 0.80 log units higher than the free base (logP 1.92) . This difference shifts the compound's predicted CNS MPO score and alters its positioning in permeability-solubility optimization space. While TPSA is identical (68.18 Ų) due to the same neutral parent structure, the increased logP of the salt form may reflect the influence of the chloride counterion on the computed partition coefficient, which can affect in silico ADME predictions and experimental solubility-permeability trade-offs .

Lipophilicity CNS Drug Design ADME Prediction

Commercially Available Purity Specification NLT 98% Surpasses Typical 95% Grades Offered for Methyl-Substituted and Regioisomeric Analogs

Multiple suppliers list the minimum purity specification for 1-[1,3]oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride at NLT 98%, while the 5-methyl analog (1158219-97-6) and the 3-yl regioisomer are more commonly offered at 95% minimum purity . This 3-percentage-point baseline purity difference reduces the maximum allowable impurity burden from 5% to 2%, which is critical for structure-activity relationship (SAR) studies where unidentified impurities can confound biological assay results and for chemical process development requiring high-fidelity building blocks .

Chemical Purity Procurement Quality Reproducibility

Positional Specificity: Piperidin-4-amine Attachment Differentiates from Piperidin-3-yl Methanamine Regioisomers with Implications for Vector Alignment in Fragment-Based Drug Design

The primary amine is attached at the 4-position of the piperidine ring (piperidin-4-amine), whereas the closest regioisomeric alternative bears a piperidin-3-yl methanamine substitution (CAS 1431963-75-5), which extends the amine one carbon further from the oxazole core . Although no direct head-to-head biological comparison is published, the difference in amine vector length and geometry (direct attachment at C4 vs. CH₂NH₂ at C3) alters the spatial orientation of the hydrogen-bond donor by approximately 1.5 Å and modifies the relative orientation to the oxazolo[4,5-b]pyridine plane, a parameter that is critical in fragment-based screening where precise vector matching to protein hot spots determines hit rates .

Regioisomerism Fragment-Based Drug Design Vector Diversity

Oxazolo[4,5-b]pyridine Scaffold Privilege: Class-Level Evidence for Kinase Inhibition Distinguished from Thiazolo and Imidazo Analogs

The oxazolo[4,5-b]pyridine core has demonstrated potent kinase inhibitory activity across multiple targets, with reported IC₅₀ values as low as 43 nM against IRAK4 and 0.34–0.53 µM against GSK-3β for structurally related 2-substituted derivatives [1][2]. While the parent 1-[1,3]oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride itself lacks published target-specific IC₅₀ data, the scaffold's ability to engage the hinge region of kinases via its oxazole nitrogen and pyridine ring distinguishes it from thiazolo[4,5-b]pyridine analogs (sulfur-containing) and imidazo[4,5-b]pyridine analogs (dual nitrogen), which exhibit different hydrogen-bond acceptor patterns and electronic properties [1][2].

Kinase Inhibition Scaffold Hopping Heterocycle SAR

Absence of 5-Methyl Substitution Maintains Synthetic Tractability for Diverse Derivatization at the Pyridine Ring

Unlike the 5-methyl analog (1158219-97-6), 1-[1,3]oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride lacks a methyl group at the 5-position of the pyridine ring, leaving this site available for halogenation, cross-coupling, or other late-stage functionalization reactions [1]. The molecular weight is correspondingly 14 Da lower than the 5-methyl analog (MW 268.74 g/mol), which provides a slight advantage in ligand efficiency calculations during hit-to-lead optimization [1]. This structural feature makes the non-methylated compound a more versatile starting point for SAR exploration compared to the pre-substituted 5-methyl congener, which commits the user to a methyl group at that position before any biological feedback [1].

Synthetic Accessibility Late-Stage Functionalization Building Block Versatility

Procurement-Relevant Application Scenarios for 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine Hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry Kinase Inhibitor Lead Generation Requiring Defined Salt Stoichiometry

When initiating a kinase inhibitor program, procurement of the mono-hydrochloride salt (MW 254.72 g/mol, 2 H-bond donors) ensures a defined counterion stoichiometry that avoids the hygroscopicity and excess acidity of the di-HCl alternative (3 H-bond donors, MW 291.17 g/mol) [1]. The higher logP of 2.72 (vs. 1.92 for the free base) positions this compound favorably for permeability optimization in CNS-targeted kinase programs, where maintaining logP > 2 is often desirable .

Fragment-Based Drug Discovery (FBDD) Requiring Precise Amine Vector Geometry

The 4-amine attachment on the piperidine ring provides a unique hydrogen-bond donor vector that differs by approximately 1.5 Å and ~60° from the 3-yl methanamine regioisomer . FBDD campaigns targeting proteins with well-defined hot-spot geometries (e.g., kinases, bromodomains) should prioritize this building block when in silico docking suggests that the 4-amine vector aligns with key hinge or backbone carbonyl interactions that the 3-yl methanamine cannot fulfill .

SAR Exploration Requiring Maximum Synthetic Flexibility at the Pyridine C5 Position

Programs that plan to introduce diverse substituents at the 5-position of the pyridine ring via late-stage functionalization (e.g., Suzuki coupling, Buchwald-Hartwig amination, or Minisci-type reactions) should select this non-methylated building block over the 5-methyl analog (MW 268.74 g/mol) [1]. The absence of the 5-methyl group preserves 14 Da of molecular weight efficiency and avoids committing to a methyl substituent before biological data can guide substitution patterns .

High-Throughput Screening (HTS) and Biochemical Assay Campaigns Requiring High-Purity Building Blocks

For HTS and SAR follow-up where even minor impurities can generate false positives or skew dose-response curves, the commercially available NLT 98% purity specification provides a procurement advantage over the typical 95% grades of the 5-methyl and 3-yl regioisomeric analogs [1]. This 3-percentage-point purity advantage translates to a maximum impurity burden of ≤2% vs. ≤5%, reducing the need for pre-assay re-purification and increasing confidence in primary screening data [1].

Quote Request

Request a Quote for 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.